molecular formula C2H3N3S B1665364 2-Amino-1,3,4-thiadiazole CAS No. 4005-51-0

2-Amino-1,3,4-thiadiazole

Cat. No. B1665364
CAS RN: 4005-51-0
M. Wt: 101.13 g/mol
InChI Key: QUKGLNCXGVWCJX-UHFFFAOYSA-N
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Description

2-Amino-1,3,4-thiadiazole is a compound with the empirical formula C2H3N3S and a molecular weight of 101.13 . It is used as an intermediate for ceftraoline . It forms charge transfer complexes with various acceptors .


Synthesis Analysis

2-Amino-1,3,4-thiadiazole derivatives have been synthesized with high yields (81 and 84%) . The target compounds were then synthesized with moderate to high yields (56–87%) by reacting 3 and 4 with various acyl chloride derivatives . Another synthesis method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,3,4-thiadiazole has been evaluated for antiviral activity against several viral strains . It has also been used as a promising foundation for the development of anticancer agents .


Chemical Reactions Analysis

2-Amino-1,3,4-thiadiazole has been used in the synthesis of novel compounds containing thiadiazole and their acyl derivatives . It has also been used in the synthesis of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines .


Physical And Chemical Properties Analysis

2-Amino-1,3,4-thiadiazole is a solid at room temperature, has low melting points, and is relatively stable under normal conditions . It is typically colorless and has a faint, distinctive odor .

Scientific Research Applications

Antimicrobial Activity

2-Amino-1,3,4-thiadiazole has shown potential as a scaffold for developing promising antimicrobial agents. The derivatives of this compound exhibit significant antimicrobial properties, making them potential lead compounds for drug synthesis. Several derivatives have demonstrated higher antimicrobial activity compared to standard drugs, with the amine group playing a crucial role in this activity (Serban et al., 2018).

Synthesis and Characterization

Research has been conducted on synthesizing novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives, focusing on their structural characterization and molecular docking studies. These compounds have been synthesized with high yields and characterized using various spectroscopic techniques. They have shown potential in forming stable complexes with certain enzymes, indicating their possible applications in therapeutic areas (Er et al., 2016).

Potential Anticancer Agents

A study explored the use of lemon juice as a biocatalyst in the synthesis of 2-amino 1,3,4-thiadiazole derivatives, which could act as potential anticancer agents. The synthesized compounds showed promising growth inhibition in certain cancer cell lines, highlighting their potential as anticancer agents (Prasad et al., 2020).

Pharmacological Activities

1,3,4-Thiadiazoles, including the 2-amino-1,3,4-thiadiazole, are known for their diverse pharmacological activities. These compounds have been studied for their anticancer properties, as well as their applications as antibacterial, antifungal, and other therapeutic agents. They target various enzymes, indicating their broad potential in medicinal chemistry (Matysiak, 2015).

Synthesis and Biological Evaluation

Novel derivatives of 2-amino-1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial and antifungal activities. The compounds displayed promising biological activities, supporting their potential use in health pharmaceutics and agriculture (Makwane et al., 2018).

Anticancer and Neuroprotective Activities

2-Amino-1,3,4-thiadiazole compounds have been studied for their antiproliferative and neuroprotective activities. A derivative, FABT, inhibited certain cellular pathways and induced cell cycle arrest in lung carcinoma cells, suggesting its potential as an anticancer agent (Juszczak et al., 2012).

Synthesis and Corrosion Inhibition

A study focused on the synthesis of 2-amino-1,3,4-thiadiazole derivatives and their application as corrosion inhibitors for mild steel in acidic environments. The compound demonstrated high inhibition efficiency, suggesting its potential use in industrial applications (Attou et al., 2020).

Potential Cancer Treatment

1,3,4-Thiadiazole derivatives, including 2-amino-1,3,4-thiadiazole, have been explored as inhibitors of the glutaminase 1 enzyme (GLS1), potentially useful in the treatment or prevention of GLS1 mediated diseases such as cancer. This research underscores the role of 2-amino-1,3,4-thiadiazole in developing novel cancer therapies (Abdel-Magid, 2016).

Antifungal Agents

Novel compounds containing 2-amino-1,3,4-thiadiazole and their acyl derivatives have been synthesized and evaluated for their antifungal activities. This study also incorporated similarity search, molecular dynamics, and molecular docking to understand the inhibition mechanism of these compounds against fungal pathogens (Er et al., 2018).

Solid-Phase Synthesis

A library of 2-amino/amido-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives has been constructed using solid-phase organic synthesis. This research demonstrates the feasibility of synthesizing a variety of diazole derivatives with 2-amino substituents in an efficient manner, highlighting the potential for drug discovery applications (Yang et al., 2015).

Novel Synthesis Method

A new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using a one-pot approach has been developed. This method involves a reaction between a thiosemicarbazide and carboxylic acid, offering an efficient route for creating 2-amino-1,3,4-thiadiazole derivatives (Kokovina et al., 2021).

DNA Gyrase B Inhibitors

Research on 2-amino-1, 3, 4-thiadiazole derivatives as potent DNA gyrase B inhibitors has been conducted, highlighting their potential in antimicrobial applications, particularly against antimicrobial-resistant strains of Escherichia coli. The study incorporated molecular docking and in-silico analysis, suggesting these derivatives as promising leads in drug discovery (Ramalakshmi et al., 2020).

Inhibition of Iron Corrosion

Theoretical studies on the corrosion inhibition performances of certain thiadiazole derivatives, including 2-amino-1,3,4-thiadiazoles, against iron corrosion have been conducted. These studies utilized density functional theory calculations and molecular dynamics simulations to predict their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Fac

ile Synthesis in WaterA new protocol for synthesizing 2-amino-1,3,4-thiadiazoles in water has been described, offering an efficient and environmentally friendly method. This approach utilizes the reaction of acid hydrazides with dithiocarbamates, yielding thiadiazoles in moderate to excellent yields without producing side products like oxadiazoles (Aryanasab et al., 2010).

Antileishmanial Activity

Several 1,3,4-thiadiazole derivatives, including those with modifications at the sulfur atom or amine group of the 2-position, have been synthesized and evaluated for antileishmanial activity. The study highlights the potential use of these compounds in treating Leishmania major, with some showing significant inhibitory effects (Hassanzadeh et al., 2020).

Safety And Hazards

2-Amino-1,3,4-thiadiazole is toxic if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects and damaging the unborn child . It may cause damage to organs and is harmful in contact with skin or if inhaled .

Future Directions

The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents . These are compounds with antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .

properties

IUPAC Name

1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGLNCXGVWCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26861-87-0 (mono-hydrochloride)
Record name 2-Amino-1,3,4-thiadiazole
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DSSTOX Substance ID

DTXSID50193113
Record name 2-Amino-1,3,4-thiadiazole
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Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL)
Record name AMINOTHIADIAZOLE
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Product Name

2-Amino-1,3,4-thiadiazole

CAS RN

4005-51-0
Record name 1,3,4-Thiadiazol-2-amine
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Record name 2-Amino-1,3,4-thiadiazole
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Record name Aminothiadiazole
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Record name 2-Amino-1,3,4-thiadiazole
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Record name 1,3,4-thiadiazol-2-amine
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Record name 2-AMINO-1,3,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,270
Citations
G Serban, O Stanasel, E Serban… - Drug design, development …, 2018 - Taylor & Francis
Pathogenic microorganisms are causative agents for different types of serious and even lethal infectious diseases. Despite advancements in medication, bacterial and fungal infections …
Number of citations: 152 www.tandfonline.com
W Rzeski, J Matysiak, M Kandefer-Szerszeń - Bioorganic & medicinal …, 2007 - Elsevier
Anticancer activity studies of 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), as one of the most promising derivatives from the N-substituted 2-amino-5-(2,4-…
Number of citations: 245 www.sciencedirect.com
G Serban - Molecules, 2020 - mdpi.com
Viral infections have resulted in millions of victims in human history. Although great efforts have been made to find effective medication, there are still no drugs that truly cure viral …
Number of citations: 32 www.mdpi.com
SJ Yang, SH Lee, HJ Kwak… - The Journal of Organic …, 2013 - ACS Publications
A regioselective, reagent-based method for the cyclization reaction of 2-amino-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole core skeletons is described. The thiosemicarbazide …
Number of citations: 117 pubs.acs.org
C Xiong, Y Li, G Wang, L Fang, S Zhou, C Yao… - Chemical engineering …, 2015 - Elsevier
A novel chelating resin, polyacrylonitrile-2-amino-1,3,4-thiadiazole (PAN-ATD), was prepared via one-step reaction and its structure was characterized by elemental analysis and FT-IR. …
Number of citations: 142 www.sciencedirect.com
NA Wazzan, IB Obot, S Kaya - Journal of Molecular Liquids, 2016 - Elsevier
Density functional theory (DFT) with two functionals, namely B3LYP and CAM-B3LYP with the 6-311 ++G(d,p) basis set was performed on six 2-amino-5-alkyl-1,3,4-thiadiazole …
Number of citations: 95 www.sciencedirect.com
J Dong, Q Pei, P Wang, Q Ma, W Hu - Arabian Journal of Chemistry, 2022 - Elsevier
Although recent decades have witnessed the synthesis of 1,3,4-thiadiazoles via phosphorus POCl 3 -promoted cyclization reaction, simultaneous access to 2-amino-1,3,4-thiadiazole …
Number of citations: 8 www.sciencedirect.com
JA Nelson, LM Rose, LL Bennett Jr - Cancer Research, 1977 - AACR
The synthesis and isolation of two derivatives of 2-amino-1,3,4-thiadiazole(aminothiadiazole) are described. The derivatives are a nicotinamide adenine dinucleotide (NAD) analog …
Number of citations: 72 aacrjournals.org
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
M Juszczak, J Matysiak… - Folia Histochemica et …, 2011 - journals.viamedica.pl
The 2-amino-5-(2, 4-dihydroxyphenyl)-1, 3, 4-thiadiazole set are well known compounds with interesting in vitro and in vivo anti-cancer profiles. The aim of this study was an in vitro …
Number of citations: 21 journals.viamedica.pl

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